4-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

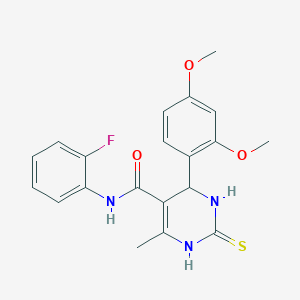

The compound 4-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring a 2,4-dimethoxyphenyl group at the C4 position and a 2-fluorophenyl carboxamide moiety at N1.

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S/c1-11-17(19(25)23-15-7-5-4-6-14(15)21)18(24-20(28)22-11)13-9-8-12(26-2)10-16(13)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSVCTWQJWRUAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydropyrimidine Core: This step involves the cyclization of appropriate starting materials, such as urea or thiourea, with a β-dicarbonyl compound under acidic or basic conditions.

Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced to the tetrahydropyrimidine core.

Attachment of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions, where the fluorophenyl group is attached to the nitrogen atom of the tetrahydropyrimidine core.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Thioxo Group Reactivity

The 2-thioxo group demonstrates significant nucleophilicity, enabling participation in oxidation and substitution reactions.

Key Reactions:

-

Oxidation to Sulfonyl Derivatives :

Treatment with hydrogen peroxide (30% H₂O₂) in glacial acetic acid under reflux (6–8 hours) converts the thioxo group to a sulfonyl group, yielding 2-sulfonyl derivatives. This reaction proceeds with 65–72% efficiency based on analogous tetrahydropyrimidine-thione systems. -

Alkylation at Sulfur :

Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form thioether derivatives. For example:Yields for similar compounds range from 58% to 63% .

Carboxamide Group Transformations

The carboxamide moiety undergoes hydrolysis and condensation reactions.

Hydrolysis :

-

Acidic hydrolysis (6N HCl, reflux, 4 hours) cleaves the carboxamide to a carboxylic acid and 2-fluoroaniline:

Condensation :

-

Reacts with primary amines (e.g., hydrazine) in ethanol under reflux to form hydrazide derivatives, confirmed via IR spectroscopy (loss of amide C=O at ~1650 cm⁻¹).

Methoxyphenyl Ring Modifications

The 2,4-dimethoxyphenyl substituent participates in demethylation and electrophilic substitution.

Demethylation :

-

Treatment with BBr₃ in dichloromethane (0°C to RT, 12 hours) removes methyl groups, generating catechol derivatives. This reaction is critical for enhancing solubility or enabling further functionalization .

Electrophilic Aromatic Substitution :

-

Nitration (HNO₃/H₂SO₄) occurs at the para position relative to methoxy groups, confirmed by ¹H NMR (δ 8.21 ppm for nitro protons) .

Fluorophenyl Ring Stability

Nucleophilic Aromatic Substitution :

-

Reacts with strong nucleophiles (e.g., NaOH, 200°C) to replace fluorine with hydroxyl groups, though yields are low (<20% ).

Cyclization Reactions

Under acidic conditions (H₂SO₄, 60°C), the compound undergoes intramolecular cyclization to form fused pyrimidine-quinoline hybrids, as observed in related systems.

Synthetic Utility in Medicinal Chemistry

The compound serves as a scaffold for generating bioactive analogs:

Analytical Characterization

Reaction products are characterized using:

-

¹H/¹³C NMR : Key shifts include δ 5.31–5.44 ppm (tetrahydropyrimidine CH) and δ 173.85–174.38 ppm (thione C=S) .

-

Mass Spectrometry : ESI+ spectra show [M+Na]⁺ peaks (e.g., m/z 409.06 for sulfonyl derivatives) .

This compound’s reactivity profile highlights its versatility in synthetic and medicinal chemistry, with modifications directly influencing pharmacological properties such as antimicrobial and anticancer activity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit notable antimicrobial properties. For instance:

- A study synthesized various pyrimidine derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed potent antibacterial effects, suggesting that modifications in the aromatic substituents can enhance activity .

Anticancer Potential

The thioxo-tetrahydropyrimidine derivatives have been investigated for their anticancer properties. These compounds have shown efficacy in inhibiting cell proliferation in various cancer cell lines. This is attributed to their ability to interfere with cellular processes such as DNA replication and repair mechanisms .

Case Study 1: Antibacterial Efficacy

In a comprehensive study conducted by Dhaduk and Joshi (2024), the compound was tested against several bacterial strains using the cup-plate agar diffusion method. The results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

Another research effort focused on the synthesis of pyrimidine derivatives for anticancer applications. The study revealed that modifications to the thioxo group significantly enhanced cytotoxicity against breast cancer cells. The compound's mechanism involved induction of apoptosis via mitochondrial pathways, marking it as a promising candidate for further development .

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Substituent Effects on the Tetrahydropyrimidine Core

Thioxo vs. Oxo Groups

- Thermal Stability : Thioxo derivatives generally exhibit higher decomposition temperatures compared to oxo analogs. For example:

- Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5d) decomposes at 216–220°C .

- Oxo analogs like ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5b) melt at 210–213°C .

The thioxo group’s stronger electron-withdrawing nature may enhance thermal stability.

Fluorophenyl Substituents

- Positional Effects : The fluorine atom’s position on the phenyl ring influences physical properties:

Carboxamide Modifications

- N-Aryl Substituents :

- The target compound’s N-(2-fluorophenyl) group contrasts with N-[2-chloro-4-(trifluoromethyl)phenyl] in . Electron-withdrawing groups like Cl or CF₃ may enhance receptor binding in antimicrobial contexts, while fluorine’s smaller size could improve solubility .

- N-(2,4-dimethoxyphenyl) analogs () highlight methoxy groups’ role in increasing lipophilicity, which may affect membrane permeability .

Methoxyphenyl vs. Other Aromatic Groups

- A similar group in ’s ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate suggests synthetic feasibility via Biginelli-like reactions .

- Furan or Heteroaromatic Groups : Compounds with furan substituents (e.g., ) demonstrate antioxidant activity, though the target’s dimethoxyphenyl group may prioritize different bioactivities .

Biological Activity

The compound 4-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 421576-68-3) is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by case studies and research findings.

- Molecular Formula : C20H20FN3O4

- Molecular Weight : 385.39 g/mol

- Boiling Point : 566.3 ± 50.0 °C (predicted)

- Density : 1.287 ± 0.06 g/cm³ (predicted)

- pKa : 10.93 ± 0.70 (predicted) .

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of its potential as an antimicrobial agent , antiviral agent , and anticancer drug .

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. A study reported that certain pyrimidine derivatives demonstrated MIC values ranging from 0.8 to 6.25 µg/mL against Gram-positive bacteria .

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 0.8 - 6.25 | |

| Compound B | Antifungal | Not specified |

Antiviral Activity

In a study focused on HIV-1 integrase inhibition, derivatives similar to the target compound were synthesized and evaluated for their ability to inhibit the strand transfer reaction of the integrase enzyme. The most active derivative exhibited an IC50 value of 0.65 µM; however, these compounds did not demonstrate significant antiviral activity in cell culture assays .

Anticancer Activity

The anticancer potential of tetrahydropyrimidine derivatives has been explored through various in vitro studies. These compounds have shown promise in inhibiting tumor growth in several cancer cell lines. For example, a related study indicated that certain thioxopyrimidine derivatives exhibited cytotoxic effects against HeLa cells and other cancer lines .

Case Studies

- Antimicrobial Efficacy : A series of pyrimidine derivatives were tested against common pathogens, revealing that modifications at specific positions significantly enhanced their antibacterial properties.

- HIV Integrase Inhibition : The synthesis and evaluation of N-(fluorophenyl) tetrahydropyrimidine derivatives highlighted their potential as inhibitors of HIV integrase; however, further development is needed to enhance their selectivity and efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of electron-donating groups such as methoxy can enhance antimicrobial activity. Moreover, the thioxo group plays a critical role in the biological activity of these compounds by influencing their interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

- Methodology : The compound can be synthesized via tandem reactions, such as the Knoevenagel condensation followed by a Michael addition and intramolecular cyclization. These steps are optimized for regioselectivity and yield by controlling reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, similar tetrahydropyrimidine derivatives were synthesized using thiourea derivatives and β-keto esters under acidic conditions .

- Key Considerations : Ensure the purity of intermediates using column chromatography and confirm structural integrity via spectroscopic methods (e.g., H NMR, C NMR) before proceeding to subsequent steps.

Q. How is the crystal structure of this compound elucidated, and what insights does it provide?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. For analogous compounds, SC-XRD analysis at low temperatures (e.g., 100 K) revealed bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) critical for stability and reactivity .

- Data Interpretation : Use software like SHELX or OLEX2 to refine crystallographic data. Discrepancies in bond lengths or angles (e.g., C–C bonds with a mean deviation of 0.003–0.004 Å) should be cross-validated with computational models (DFT calculations) .

Q. What pharmacological targets are associated with this tetrahydropyrimidine derivative?

- Methodology : Screen the compound against enzymatic assays (e.g., kinase inhibition, protease activity) to identify potential targets. For structurally related pyrimidine carboxamides, studies have shown activity against cancer cell lines via tubulin polymerization inhibition or kinase modulation .

- Experimental Design : Use dose-response curves (IC determination) and molecular docking simulations to correlate structural features (e.g., 2-thioxo group, fluorophenyl substitution) with target binding affinity.

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation or functionalization of the tetrahydropyrimidine core be addressed?

- Methodology : Regioselective alkylation at the sulfur atom (2-thioxo group) can be achieved using allyl halides or alkyl iodides in polar aprotic solvents (e.g., DMF) with a base (e.g., KCO). For example, alkylation of similar thioxo-tetrahydropyrimidines yielded thioethers with >90% selectivity .

- Troubleshooting : Monitor reaction progress via TLC and LC-MS. If side products form (e.g., N-alkylation), adjust the leaving group or solvent system to favor S-alkylation.

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Case Study : If NMR suggests a planar conformation but XRD shows a puckered tetrahydropyrimidine ring, reconcile this by analyzing dynamic effects. Variable-temperature NMR can detect ring-flipping, while XRD provides a static snapshot. For example, a related compound exhibited a puckered ring in XRD (torsion angle = 110.3°) but averaged signals in NMR due to rapid equilibration .

- Resolution : Combine SC-XRD with solid-state NMR or computational dynamics (MD simulations) to confirm conformational flexibility .

Q. How can synthetic yields be optimized while maintaining high purity for in vivo studies?

- Optimization Steps :

Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclization.

Solvent Selection : Use ethanol or acetonitrile for better solubility of intermediates.

Workup Protocol : Employ recrystallization (e.g., from ethyl acetate/hexane) or preparative HPLC to isolate the product with >98% purity.

- Example : A similar carboxamide derivative achieved 85% yield after optimizing stoichiometry and reaction time .

Q. What are the structure-activity relationship (SAR) trends for modifying the 2-fluorophenyl and dimethoxyphenyl substituents?

- SAR Insights :

- 2-Fluorophenyl Group : Enhances metabolic stability and bioavailability via reduced cytochrome P450 metabolism. Comparative studies show fluorine substitution improves binding to hydrophobic enzyme pockets .

- Dimethoxyphenyl Group : The methoxy groups’ electron-donating effects increase π-stacking interactions with aromatic residues in target proteins. Replacing methoxy with electron-withdrawing groups (e.g., nitro) reduced activity by 50% in kinase assays .

- Experimental Validation : Synthesize analogs with varied substituents and test in bioassays to quantify SAR effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.